![molecular formula C17H15ClF3N5O2S B2958582 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 895006-25-4](/img/structure/B2958582.png)
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClF3N5O2S and its molecular weight is 445.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiasthma Potential
Research has explored triazolopyrimidine compounds for their potential as antiasthma agents. A study found that certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were active as mediator release inhibitors, which could be beneficial in treating asthma. These compounds showed promising activity in a human basophil histamine release assay, suggesting their potential for further pharmacological and toxicological studies in antiasthma therapy (Medwid et al., 1990).
Radioligand Imaging
Another significant application involves the development of selective radioligands for imaging purposes, such as [18F]PBR111, derived from a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, particularly DPA-714, have been synthesized with a fluorine atom in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging with positron emission tomography (PET). This research provides a pathway for the development of diagnostic tools in neurology and oncology (Dollé et al., 2008).
Serotonin Receptor Antagonism
Compounds based on the triazolopyrimidine scaffold have also been investigated for their affinity to the serotonin 5-HT6 receptor, showing potential as selective antagonists. This research could lead to new treatments for neuropsychiatric disorders, as 5-HT6 receptors are implicated in cognitive processes and mood regulation. The study identified compounds with significant activity in functional assays and binding affinities, highlighting the therapeutic potential of these molecules in the treatment of disorders related to serotonin dysregulation (Ivachtchenko et al., 2010).
Adenosine Receptor Antagonism
Pyrazolotriazolopyrimidines, such as SCH 442416, have been identified as high-affinity and selective antagonists for the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and inflammation. The development of these antagonists offers potential therapeutic applications in diseases where the A2A receptor is involved, such as Parkinson's disease and other neurodegenerative disorders (Kumar et al., 2011).
Anticancer Activity
Triazolopyrimidine derivatives have shown promise in anticancer research, with certain compounds demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells. This research opens up new avenues for cancer treatment, highlighting the potential of triazolopyrimidine compounds in targeting and disrupting cancer cell proliferation and survival mechanisms. The unique mechanism of tubulin inhibition presented by these compounds provides a novel approach to combat cancer resistance to traditional chemotherapy (Zhang et al., 2007).
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N5O2S/c1-2-3-10-7-13(27)23-15-24-25-16(26(10)15)29-8-14(28)22-12-6-9(17(19,20)21)4-5-11(12)18/h4-7H,2-3,8H2,1H3,(H,22,28)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGHMNSFOUBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethylpyrimido[1,2-b]indazole](/img/structure/B2958499.png)
![N-(5-chloro-2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2958501.png)
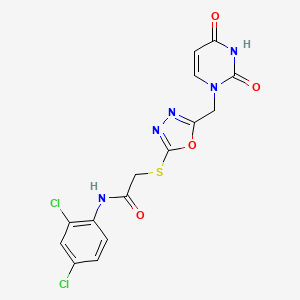
![6-Ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2958503.png)
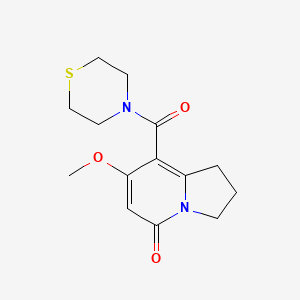
![1-(3,4-difluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2958508.png)


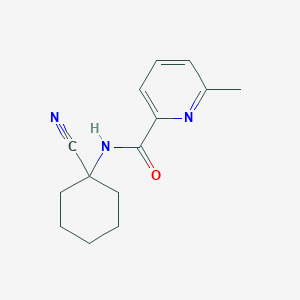
![N-(3-acetylphenyl)-5-[(4-chlorophenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2958515.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate](/img/structure/B2958516.png)
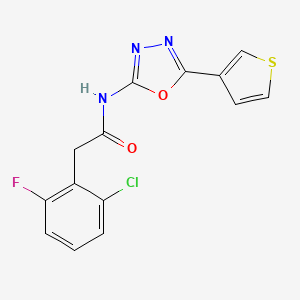
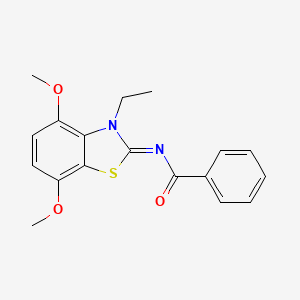
![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)